molecular formula C15H22N2O4S B2949589 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide CAS No. 899979-55-6

4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide

Cat. No.: B2949589
CAS No.: 899979-55-6
M. Wt: 326.41
InChI Key: IXQLXVIXQMVJOC-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide is a synthetic organic compound featuring a benzamide core structure, which is a common scaffold in medicinal chemistry. This molecule integrates a 4-methoxybenzamide group linked via a sulfonyl-ethyl chain to a piperidine ring. The piperidine ring is a privileged structure in pharmacology, often contributing to molecular recognition and bioavailability . The sulfonyl group can act as a key linker, influencing the compound's conformation and electronic properties . Compounds with benzamide and piperidine motifs have demonstrated a range of biological activities in research settings. For instance, similar molecules are investigated for their potential interactions with ion channels, such as sodium channels, which are critical in neuronal signaling . Other benzamide derivatives are studied for their binding affinities to various receptors or as intermediates in the synthesis of more complex chemical entities . The specific research applications of this compound are still being explored. It serves as a valuable building block for researchers in drug discovery and chemical biology, who are investigating structure-activity relationships (SAR) of sulfonyl-linked neuroactive compounds. This product is intended for laboratory research purposes by qualified personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

4-methoxy-N-(2-piperidin-1-ylsulfonylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-21-14-7-5-13(6-8-14)15(18)16-9-12-22(19,20)17-10-3-2-4-11-17/h5-8H,2-4,9-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQLXVIXQMVJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-methoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Piperidine Sulfonyl Group: The next step involves the introduction of the piperidine sulfonyl group. This can be achieved by reacting the benzamide intermediate with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine.

    Linking the Ethyl Chain: The final step involves linking the ethyl chain to the benzamide core. This can be done by reacting the intermediate with an ethylating agent under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide core can be reduced to form an amine.

    Substitution: The piperidine sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]aniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Profiles

Table 1: Key Structural and Functional Comparisons
Compound Name Structural Features Pharmacological Activity Key Findings
4-Methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide (Target Compound) 4-Methoxybenzamide, ethyl linker, piperidine-1-sulfonyl substituent Potential sigma receptor binding, solubility enhancement (theoretical) Sulfonyl group may improve water solubility and receptor affinity .
[125I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide) 3-Iodo-4-methoxybenzamide, ethyl-piperidinyl group Sigma-1 receptor ligand, diagnostic imaging of prostate tumors High tumor uptake (Bmax = 1800–1930 fmol/mg protein) in DU-145 xenografts .
Encainide (4-Methoxy-N-[2-[2-(1-methyl-2-piperidinyl)ethyl]phenyl]benzamide) 4-Methoxybenzamide, ethyl-piperidinyl group with methyl substitution Antiarrhythmic agent (Class IC) Reduced toxicity and improved water solubility in N-oxide derivative .
4-Nitro-N-(2-piperidin-1-ylethyl)benzamide 4-Nitrobenzamide, ethyl-piperidinyl group Acetylcholinesterase (AChE) inhibition (hypothetical) Structural similarity suggests potential enzyme interaction .
Compound 7l (4-Methoxy-N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide) 4-Methoxybenzamide, thiadiazole-piperidinylethylthio chain AChE inhibition (IC50 = 0.56 nM for related derivatives) High selectivity for AChE over butyrylcholinesterase (18,000:1) .
Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) Unsubstituted benzamide, 3,4-dimethoxyphenethyl group Antioxidant activity (hypothetical) Structural simplicity compared to target compound; lacks sulfonyl group .

Key Structural Variations and Functional Implications

Substituents on the Benzamide Ring

  • 4-Methoxy Group : Common in sigma receptor ligands (e.g., [125I]PIMBA) and antiarrhythmics (e.g., Encainide). Enhances lipophilicity and receptor binding .
  • Nitro/Hydroxy Groups : 4-Nitro derivatives (e.g., 4-Nitro-N-(2-piperidin-1-ylethyl)benzamide) may alter electronic properties, affecting enzyme inhibition .

Linker and Sulfonyl Group

  • The ethyl linker in the target compound allows spatial flexibility for receptor interactions.
  • Piperidine-1-sulfonyl vs. Piperidinyl : Sulfonyl groups improve solubility (e.g., Encainide’s N-oxide derivative) and may enhance binding to charged residues in receptors .

Piperidine Modifications

  • Methyl-piperidinyl (Encainide) reduces toxicity, while piperidinylethylthio (Compound 7l) introduces sulfur for AChE inhibition .

Physicochemical Properties

  • Solubility: Sulfonyl and N-oxide groups (e.g., Encainide derivatives) enhance water solubility compared to non-sulfonylated analogs .
  • Binding Affinity : The 4-methoxy group in [125I]PIMBA correlates with high tumor retention (Bmax ~1800 fmol/mg protein) .

Biological Activity

4-Methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a benzamide structure substituted with a methoxy group and a piperidine-1-sulfonyl moiety. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable scaffold for further modifications in drug design.

The biological activity of this compound primarily involves its ability to interact with various molecular targets:

  • Inhibition of HIF-1 : It has been shown to inhibit hypoxia-inducible factor 1 (HIF-1), which plays a crucial role in cellular responses to low oxygen levels. This inhibition can potentially affect tumor growth and survival under hypoxic conditions.
  • Sigma Receptor Binding : Research indicates that derivatives of this compound may exhibit binding affinity for sigma receptors, particularly sigma-1 and sigma-2, which are implicated in various neurological processes and cancer biology .

Antitumor Activity

Preliminary studies suggest that this compound can induce apoptosis in tumor cells, indicating its potential as an anticancer agent. The compound's ability to modulate pathways involved in cell survival makes it a candidate for further investigation in cancer therapy.

Antimicrobial Properties

While specific data on the antimicrobial efficacy of this compound is limited, related benzamide derivatives have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-function relationship observed in these derivatives may provide insights into the potential antimicrobial properties of this compound .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • In Vivo Studies : A study involving radioiodinated benzamides assessed their binding affinity to sigma receptors in breast cancer models. The results indicated that modifications to the benzamide structure can enhance receptor binding and improve imaging capabilities for cancer diagnostics .
  • Enzyme Inhibition : Research has highlighted the role of sulfonamide derivatives in inhibiting key enzymes involved in inflammation and cancer progression. The presence of the sulfonamide group in this compound suggests similar inhibitory potential .
  • Pharmacological Evaluation : A review on various organic compounds indicated that benzamide derivatives could serve as effective inhibitors for protein kinases involved in critical cellular processes. This positions this compound as a promising candidate for further pharmacological evaluation .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInduces apoptosis in tumor cells
Sigma Receptor BindingHigh affinity for sigma receptors
AntimicrobialPotential activity against bacteria
Enzyme InhibitionInhibits key enzymes related to inflammation

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